Upadacitinib - 1310726-60-3

Upadacitinib

Catalog Number: EVT-253198
CAS Number: 1310726-60-3
Molecular Formula: C17H19F3N6O
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Upadacitinib is a selective and reversible inhibitor of Janus kinases (JAKs) . It is a small molecule drug that preferentially inhibits signaling via JAK1 or JAK1/3 . This selective inhibition of JAK1 makes upadacitinib a valuable tool in scientific research to understand the role of JAK1 in various inflammatory and immune-mediated diseases .

Future Directions

e) Exploring New Indications: Continuing to investigate the potential of upadacitinib in treating a broader range of inflammatory and immune-mediated diseases, such as alopecia areata and other conditions where JAK1 plays a significant role.

Overview

Upadacitinib is a small-molecule drug classified as a Janus kinase 1 inhibitor, primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. It acts by selectively inhibiting the Janus kinase family, which plays a crucial role in the signaling pathways of various cytokines involved in inflammation. This compound has shown significant efficacy, particularly in patients who are resistant to other treatments.

Source and Classification

Upadacitinib is derived from a class of compounds known as pyrrolidine derivatives. It was developed by AbbVie and received approval from the U.S. Food and Drug Administration in 2019 for the treatment of moderate to severe rheumatoid arthritis. Its classification as a Janus kinase inhibitor places it among other similar therapeutic agents aimed at modulating immune responses.

Synthesis Analysis

Methods and Technical Details

The synthesis of upadacitinib involves several key steps, typically outlined in a six-stage process. A notable method utilizes an enantioselective synthesis approach that enhances the yield and purity of the final product.

  1. Initial Steps: The synthesis begins with the formation of a pyrroline ring, which is crucial for the drug's activity.
  2. Catalysis: A significant advancement in the synthesis process involves using an iron chloride and p-aminophenol catalyst system, which improves the ethyl group introduction on the pyrroline ring. This method allows for milder reaction conditions and increases yields by approximately 25% compared to previous methods .
  3. Scale-Up: The scalability of this method has been demonstrated, making it suitable for industrial applications .
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of upadacitinib involves several key chemical reactions:

  1. Cross-Coupling Reaction: The introduction of ethyl on the pyrroline ring is achieved through a cross-coupling reaction facilitated by iron chloride catalysis .
  2. Formation of Intermediates: Various intermediates are formed throughout the synthesis, each requiring specific conditions to optimize yield and purity.
  3. Final Cyclization: The final steps involve cyclization reactions that stabilize the structure and enhance its pharmacological properties.
Mechanism of Action

Process and Data

Upadacitinib operates by selectively inhibiting Janus kinase 1, which is involved in the signaling pathways of several pro-inflammatory cytokines. By blocking this pathway, upadacitinib effectively reduces inflammation and modulates immune responses.

  • Inhibition Mechanism: The binding affinity of upadacitinib to Janus kinase 1 prevents its activation, thereby inhibiting downstream signaling cascades that lead to inflammatory responses.
  • Clinical Data: Clinical trials have demonstrated significant improvements in disease activity scores among patients treated with upadacitinib compared to placebo groups .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Upadacitinib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and acetonitrile but has limited solubility in water.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data is not widely published but is critical for formulation development.
Applications

Scientific Uses

Upadacitinib has been primarily applied in clinical settings for treating autoimmune diseases such as:

  • Rheumatoid Arthritis: Demonstrated efficacy in reducing symptoms and improving quality of life for patients unresponsive to traditional therapies.
  • Ulcerative Colitis: Approved for use in managing moderate to severe cases where conventional treatments fail .

In addition to these applications, ongoing research continues to explore its potential use in other inflammatory conditions, highlighting its versatility as a therapeutic agent.

Properties

CAS Number

1310726-60-3

Product Name

Upadacitinib

IUPAC Name

(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

Molecular Formula

C17H19F3N6O

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1

InChI Key

WYQFJHHDOKWSHR-MNOVXSKESA-N

SMILES

CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F

Synonyms

ABT-494; ABT 494; ABT494. Upadacitinib.;(3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

Canonical SMILES

CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F

Isomeric SMILES

CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.